molecular formula C27H19N3O7 B302837 N-{4-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide

N-{4-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide

Cat. No. B302837
M. Wt: 497.5 g/mol
InChI Key: WYLBFGSFUXMEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide, commonly known as FFA4 agonist, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furan-based compounds and is synthesized through a multistep process.

Scientific Research Applications

FFA4 agonist has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and inflammatory bowel disease. It has been shown to activate the free fatty acid receptor 4 (FFA4), which plays a crucial role in regulating glucose and lipid metabolism. FFA4 agonist has also been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory bowel disease.

Mechanism of Action

FFA4 agonist activates FFA4, which is a G protein-coupled receptor that is predominantly expressed in adipose tissue, pancreas, and immune cells. Upon activation, FFA4 stimulates various signaling pathways such as Gαq/11, Gαi/o, and Gαs, leading to the release of insulin and the regulation of glucose and lipid metabolism. FFA4 agonist has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
FFA4 agonist has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce hepatic glucose production. FFA4 agonist has also been shown to reduce body weight and improve lipid metabolism. Additionally, FFA4 agonist has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of FFA4 agonist is its specificity towards FFA4, which reduces the risk of off-target effects. FFA4 agonist is also stable in various biological matrices, making it suitable for in vivo studies. However, FFA4 agonist has a low solubility in water, which can limit its use in certain experiments. Additionally, the synthesis of FFA4 agonist is a multistep process, which can be time-consuming and expensive.

Future Directions

FFA4 agonist has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. One of the future directions is to investigate the long-term effects of FFA4 agonist on glucose and lipid metabolism in animal models. Additionally, the development of more potent and selective FFA4 agonists is needed to improve its therapeutic potential. Further research is also needed to determine the safety and efficacy of FFA4 agonist in humans.
Conclusion:
In conclusion, FFA4 agonist is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a multistep process and has been shown to activate FFA4, which plays a crucial role in regulating glucose and lipid metabolism. FFA4 agonist has various biochemical and physiological effects and has shown promising results in various preclinical studies. Further research is needed to determine its potential therapeutic applications in humans and to develop more potent and selective FFA4 agonists.

Synthesis Methods

FFA4 agonist is synthesized through a multistep process that involves the reaction of 3,4-diaminophenol with 2-furoyl chloride and 4-nitrophenol. The reaction mixture is then purified using column chromatography to obtain the desired product. The purity and identity of the product are confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

Product Name

N-{4-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide

Molecular Formula

C27H19N3O7

Molecular Weight

497.5 g/mol

IUPAC Name

N-[4-[3,4-bis(furan-2-carbonylamino)phenoxy]phenyl]furan-2-carboxamide

InChI

InChI=1S/C27H19N3O7/c31-25(22-4-1-13-34-22)28-17-7-9-18(10-8-17)37-19-11-12-20(29-26(32)23-5-2-14-35-23)21(16-19)30-27(33)24-6-3-15-36-24/h1-16H,(H,28,31)(H,29,32)(H,30,33)

InChI Key

WYLBFGSFUXMEGS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)NC(=O)C5=CC=CO5

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)NC(=O)C5=CC=CO5

Origin of Product

United States

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